molecular formula C12H13FO3 B1405926 Ethyl (4-fluoro-2-methylbenzoyl)acetate CAS No. 1397193-30-4

Ethyl (4-fluoro-2-methylbenzoyl)acetate

Cat. No. B1405926
M. Wt: 224.23 g/mol
InChI Key: YRDJNVGINCPBAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl (4-fluoro-2-methylbenzoyl)acetate is C12H13FO3. Its molecular weight is 224.23 g/mol. The structure includes a fluoro-substituted benzoyl group attached to an ethyl acetate group.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl (4-fluoro-2-methylbenzoyl)acetate are not available, esters like this often undergo reactions such as hydrolysis, transesterification, and Claisen condensation .


Physical And Chemical Properties Analysis

Ethyl (4-fluoro-2-methylbenzoyl)acetate is a liquid . Its density is 1.174 g/mL at 25 °C (lit.) . The boiling point is not specifically mentioned for Ethyl (4-fluoro-2-methylbenzoyl)acetate, but a similar compound, Ethyl benzoylacetate, has a boiling point of 265-270 °C (lit.) .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a potent and orally active fibrinogen receptor antagonist. It's characterized by a trisubstituted beta-amino acid unit and shows promise in antithrombotic treatment, particularly for its rapid onset and short duration of antiplatelet action after oral administration (Hayashi et al., 1998).

Heterocyclic Chemistry in Drug Compounds

The ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, important in several drug compounds, is prepared from ethyl 2-(2-fluorobenzoyl)acetate. This process involves a tandem addition-elimination-SNAr reaction and is significant in the synthesis of drug compounds (Bunce et al., 2011).

Hypolipidemic Analogs

Ethyl 4-benzyloxybenzoate and related compounds were synthesized and evaluated for potential hypolipidemic activity. These compounds showed notable activity in inhibiting cholesterol and free fatty acid biosynthesis in vitro (Baggaley et al., 1977).

Synthesis of Thiazole-5-carboxylates

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate underwent photolysis to yield moderate yields of thiazole-5-carboxylate esters, a process significant in medicinal chemistry (Fong et al., 2004).

Diuretic Activities

Ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate derivatives were tested for saluretic and diuretic activities, showing potential as high-ceiling diuretics (Lee et al., 1984).

properties

IUPAC Name

ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDJNVGINCPBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-fluoro-2-methylbenzoyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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